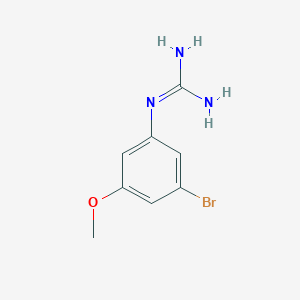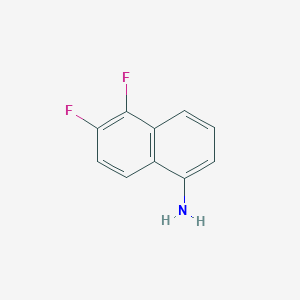
5,6-Difluoronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Difluoronaphthalen-1-amine is an organic compound belonging to the class of fluorinated aromatic amines It is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the naphthalene ring and an amine group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoronaphthalen-1-amine typically involves the fluorination of naphthalene derivatives followed by amination. One common method includes the diazotization of 1-naphthylamine to form a diazonium salt, which is then reacted with a fluorinating agent such as fluoroboric acid or fluorophosphoric acid to introduce the fluorine atoms . The resulting intermediate is then subjected to nucleophilic substitution to introduce the amine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Difluoronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms or the amine group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include fluorinated quinones, substituted naphthalenes, and various amine derivatives.
Applications De Recherche Scientifique
5,6-Difluoronaphthalen-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and dyes
Mécanisme D'action
The mechanism by which 5,6-Difluoronaphthalen-1-amine exerts its effects involves interactions with various molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
- 2,3-Difluoronaphthalene
- 1,4-Difluoronaphthalene
- 6,7-Difluoronaphthalene
Comparison: 5,6-Difluoronaphthalen-1-amine is unique due to the specific positioning of the fluorine atoms and the amine group, which imparts distinct chemical reactivity and biological activity. Compared to other difluoronaphthalenes, it exhibits different substitution patterns and reactivity profiles, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H7F2N |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
5,6-difluoronaphthalen-1-amine |
InChI |
InChI=1S/C10H7F2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h1-5H,13H2 |
Clé InChI |
WZIMRPBRVIGNII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2F)F)C(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


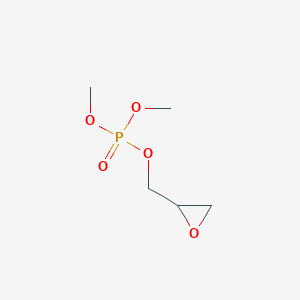
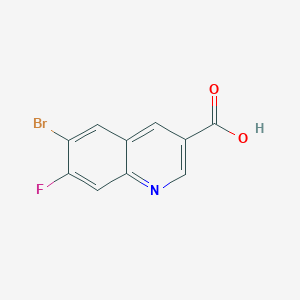
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13705252.png)
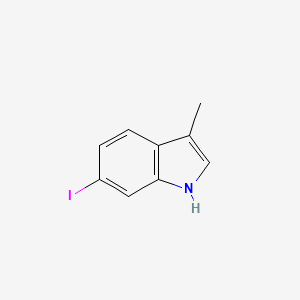
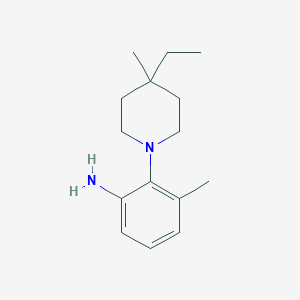

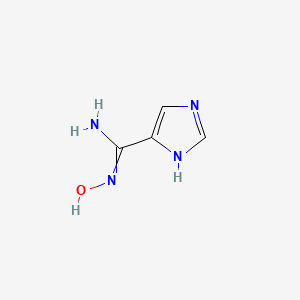
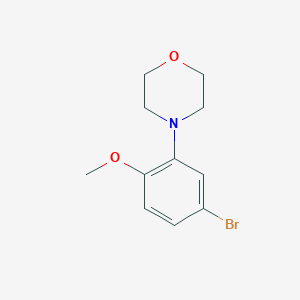
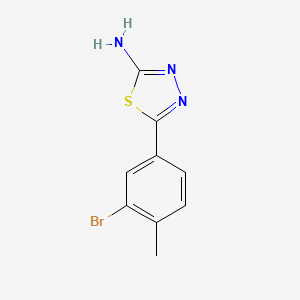
![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)
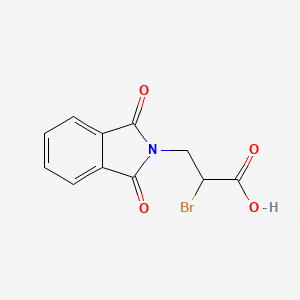

![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)
